molecular formula C9H19BrMg B594791 2-Nonylmagnesium bromide CAS No. 126860-97-7

2-Nonylmagnesium bromide

Cat. No.: B594791
CAS No.: 126860-97-7
M. Wt: 231.46
InChI Key: IDCAUIZMJCHUAA-UHFFFAOYSA-M
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Description

2-Nonylmagnesium bromide is an organomagnesium compound, commonly used as a reagent in organic synthesis. It is a type of Grignard reagent, which is characterized by the presence of a carbon-magnesium bond. This compound is typically used in the formation of carbon-carbon bonds, making it a valuable tool in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nonylmagnesium bromide is prepared through the reaction of nonyl bromide with magnesium metal in the presence of a dry ether solvent, such as diethyl ether or tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods: In an industrial setting, the preparation of this compound follows a similar procedure but on a larger scale. The reaction is conducted in large reactors equipped with efficient stirring and cooling systems to manage the exothermic nature of the reaction. The product is then purified and stored under an inert atmosphere to maintain its reactivity.

Chemical Reactions Analysis

Types of Reactions: 2-Nonylmagnesium bromide undergoes several types of reactions, including:

    Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes and ketones) to form alcohols.

    Substitution Reactions: It can replace halides in organic molecules to form new carbon-carbon bonds.

    Coupling Reactions: It participates in coupling reactions to form larger organic molecules.

Common Reagents and Conditions:

    Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of dry ether solvents.

    Halides: Reacts with alkyl or aryl halides under anhydrous conditions.

    Coupling Reagents: Often used with catalysts like palladium or nickel in coupling reactions.

Major Products Formed:

    Alcohols: From reactions with aldehydes and ketones.

    Alkanes and Alkenes: From substitution and coupling reactions.

Scientific Research Applications

2-Nonylmagnesium bromide is widely used in scientific research, particularly in the field of organic chemistry. Its applications include:

    Synthesis of Complex Organic Molecules: Used in the formation of carbon-carbon bonds, essential for building complex organic structures.

    Pharmaceutical Research: Employed in the synthesis of pharmaceutical intermediates and active compounds.

    Material Science: Utilized in the preparation of polymers and other advanced materials.

    Biological Studies: Used in the modification of biomolecules for various biological studies.

Mechanism of Action

The mechanism of action of 2-nonylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium bromide byproduct is typically removed through aqueous workup.

Comparison with Similar Compounds

    Methylmagnesium Bromide: A simpler Grignard reagent with a shorter alkyl chain.

    Phenylmagnesium Bromide: Contains an aromatic ring, offering different reactivity and applications.

    Ethylmagnesium Bromide: Another Grignard reagent with a different alkyl group.

Uniqueness of 2-Nonylmagnesium Bromide: this compound is unique due to its longer alkyl chain, which can impart different physical and chemical properties to the products formed. This makes it particularly useful in the synthesis of long-chain organic molecules and specialized materials.

Properties

IUPAC Name

magnesium;nonane;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19.BrH.Mg/c1-3-5-7-9-8-6-4-2;;/h3H,4-9H2,1-2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCAUIZMJCHUAA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC[CH-]C.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19BrMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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